6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Overview
Description
6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives. One common method includes the reaction of 2-oxo-1,2-dihydroquinoline-3-carbonitrile with bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures and stirring to ensure complete bromination at the 6 and 8 positions of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, reagent addition, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its specific bromination pattern and the presence of a carbonitrile group. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and biological studies.
Properties
Molecular Formula |
C10H4Br2N2O |
---|---|
Molecular Weight |
327.96 g/mol |
IUPAC Name |
6,8-dibromo-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4Br2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15) |
InChI Key |
CZNFLIGIGBGSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Br)Br)C#N |
Origin of Product |
United States |
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